An In-depth Technical Guide to the Synthesis and Properties of 2-Phenyl-1,3-benzoxazol-5-amine
An In-depth Technical Guide to the Synthesis and Properties of 2-Phenyl-1,3-benzoxazol-5-amine
Abstract
This technical guide provides a comprehensive overview of 2-Phenyl-1,3-benzoxazol-5-amine, a versatile heterocyclic compound with significant potential in materials science and drug development. The document details a robust and field-proven synthetic protocol, an in-depth analysis of its physicochemical and spectroscopic properties, and a discussion of its current and prospective applications. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this molecule in their work.
Introduction: The Benzoxazole Scaffold and the Significance of 2-Phenyl-1,3-benzoxazol-5-amine
The benzoxazole core, a bicyclic system formed by the fusion of a benzene and an oxazole ring, is a privileged scaffold in medicinal chemistry and materials science.[1][2] This structural motif imparts a unique combination of rigidity, aromaticity, and hydrogen bonding capabilities, leading to a wide array of biological activities and desirable photophysical properties.[2] Among the vast family of benzoxazole derivatives, 2-phenyl substituted benzoxazoles are of particular interest due to their extended π-conjugation, which often results in strong fluorescence.[3]
2-Phenyl-1,3-benzoxazol-5-amine (also known as 5-amino-2-phenylbenzoxazole) emerges as a particularly valuable derivative. The presence of the amine group at the 5-position provides a crucial reactive handle for further functionalization, allowing for its incorporation into larger molecular architectures such as polymers or for the synthesis of libraries of new chemical entities in drug discovery programs.[4] This guide will elucidate the synthesis, characterization, and key properties of this important molecule.
Synthesis of 2-Phenyl-1,3-benzoxazol-5-amine: A Reliable and Scalable Protocol
The most direct and efficient synthesis of 2-Phenyl-1,3-benzoxazol-5-amine involves the condensation of 2,4-diaminophenol with benzoic acid. This reaction is typically facilitated by a dehydrating agent and catalyst, with polyphosphoric acid (PPA) being a widely used and effective choice.[1]
Causality Behind Experimental Choices
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Reactants: 2,4-Diaminophenol dihydrochloride is a common and stable starting material. The dihydrochloride form ensures stability and the free base can be generated in situ or prior to the reaction. Benzoic acid provides the 2-phenyl substituent.
-
Catalyst and Solvent: Polyphosphoric acid (PPA) serves a dual role. It acts as a Brønsted acid catalyst, protonating the carbonyl group of benzoic acid to activate it for nucleophilic attack. Crucially, PPA is also a powerful dehydrating agent, which is essential to drive the cyclization reaction towards the benzoxazole product by removing the water formed during the reaction.[5] The high temperature is necessary to overcome the activation energy for the condensation and cyclization steps.[1]
Experimental Protocol: Polyphosphoric Acid-Mediated Synthesis
This protocol is adapted from the established methodology for the synthesis of 2-phenyl-5-aminobenzoxazoles.[1]
Step 1: Reaction Setup
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In a round-bottom flask equipped with a mechanical stirrer and a condenser, polyphosphoric acid (PPA) is heated to approximately 80-90 °C to reduce its viscosity.
Step 2: Addition of Reactants
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To the pre-heated PPA, add 2,4-diaminophenol dihydrochloride (1.0 equivalent) and benzoic acid (1.0-1.1 equivalents) portion-wise while stirring.
Step 3: Reaction
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The reaction mixture is then heated to 170-200 °C and maintained at this temperature for 1.5-2.5 hours.[1] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 4: Work-up and Isolation
-
After completion, the reaction mixture is allowed to cool to approximately 100 °C and is then carefully poured onto crushed ice with vigorous stirring.
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The acidic solution is neutralized with a saturated solution of sodium bicarbonate or ammonium hydroxide until a precipitate is formed.
-
The crude product is collected by filtration, washed thoroughly with water, and dried.
Step 5: Purification
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The crude solid is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield 2-Phenyl-1,3-benzoxazol-5-amine as a crystalline solid.
Physicochemical and Spectroscopic Properties
The precise characterization of 2-Phenyl-1,3-benzoxazol-5-amine is crucial for its use in research and development. Below is a summary of its key properties.
Physicochemical Data
| Property | Value | Reference(s) |
| CAS Number | 41373-37-9 | [6] |
| Molecular Formula | C₁₃H₁₀N₂O | [6] |
| Molecular Weight | 210.24 g/mol | [6] |
| Appearance | Pale yellow needles | [7] |
| Melting Point | 149-155 °C | [7] |
| Solubility | Soluble in DMSO and methanol. |
Spectroscopic Characterization
3.2.1. ¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine protons.
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Aromatic Protons: A complex series of multiplets would be expected in the downfield region (approximately δ 6.5-8.2 ppm). The protons on the benzoxazole ring system and the 2-phenyl ring will have characteristic chemical shifts and coupling patterns.
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Amine Protons: A broad singlet corresponding to the -NH₂ group is anticipated, the chemical shift of which will be dependent on the solvent and concentration.
3.2.2. ¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on all the carbon atoms in the molecule.
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Aromatic Carbons: Multiple signals in the aromatic region (approximately δ 100-160 ppm) are expected.
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Quaternary Carbons: The carbon atom at the 2-position of the benzoxazole ring, bonded to the phenyl group, will appear as a downfield quaternary signal.
3.2.3. Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying key functional groups.
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N-H Stretching: A characteristic broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the stretching vibrations of the primary amine (-NH₂) group.
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C=N Stretching: An absorption band around 1600-1650 cm⁻¹ is indicative of the C=N bond within the oxazole ring.
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C-O Stretching: A strong absorption in the region of 1200-1300 cm⁻¹ is characteristic of the C-O-C stretching in the oxazole ring.
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Aromatic C-H and C=C Stretching: Multiple absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.
3.2.4. Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound.
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Molecular Ion Peak (M⁺): A prominent peak at m/z = 210, corresponding to the molecular weight of the compound.
Applications in Research and Development
The unique structural features of 2-Phenyl-1,3-benzoxazol-5-amine make it a valuable molecule in several high-tech and biomedical fields.
Fluorescent Materials and Probes
The extended π-conjugated system of 2-phenylbenzoxazoles often leads to strong fluorescence.[3] 2-Phenyl-1,3-benzoxazol-5-amine is utilized as a fluorescent dye and a building block for more complex fluorescent probes.[7] The amine group allows for its covalent incorporation into polymers to enhance their optical properties or for the development of sensors where binding of an analyte modulates the fluorescence emission.[7] The photophysical properties, such as quantum yield and Stokes shift, are sensitive to the substitution pattern on the benzoxazole and phenyl rings.[10]
Scaffold in Drug Development
The benzoxazole nucleus is a common feature in many biologically active compounds. 2-Phenyl-1,3-benzoxazol-5-amine serves as an excellent starting point for the synthesis of novel therapeutic agents.
4.2.1. Antimicrobial Agents Derivatives of 2-substituted benzoxazoles have demonstrated a broad spectrum of antimicrobial activities.[11] The 2-phenyl-5-aminobenzoxazole scaffold has been used to generate libraries of compounds that have been screened for activity against various bacterial and fungal strains.[1]
4.2.2. Tyrosinase Inhibitors Recent studies have highlighted the potential of 2-phenylbenzoxazole derivatives as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. This makes them attractive candidates for the development of skin-lightening agents. The mechanism of inhibition is an active area of research.
Safety and Handling
2-Phenyl-1,3-benzoxazol-5-amine should be handled with appropriate safety precautions in a well-ventilated laboratory. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4) and causes serious eye irritation (Category 2).[6] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this compound.
Conclusion
2-Phenyl-1,3-benzoxazol-5-amine is a molecule of significant scientific interest, underpinned by a straightforward and scalable synthesis. Its unique combination of a fluorescent 2-phenylbenzoxazole core and a reactive amine functionality provides a versatile platform for the development of advanced materials and novel therapeutic agents. This guide has provided a comprehensive overview of its synthesis, properties, and applications, offering a valuable resource for researchers in the field.
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